![molecular formula C16H13Cl2N5O B2694153 5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1225189-61-6](/img/structure/B2694153.png)
5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, IR, and elemental analysis. For the similar compound mentioned above, these techniques were used to confirm its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound included esterification, hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques. For a similar compound, 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, the melting point was found to be 229-233 °C (lit.) .Scientific Research Applications
Synthesis and Antimicrobial Activities
5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide and its derivatives have been studied for their synthesis and antimicrobial activities. Novel derivatives of this compound have been synthesized and evaluated for their effectiveness against various microorganisms, showing good or moderate activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biological Activity of Schiff Base Sulfur Ether Derivatives
Studies have been conducted on the biological activity of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit. These compounds have demonstrated significant antifungal activity, particularly against certain fungal species, suggesting their potential use in antifungal applications (Yu-gu, 2015).
Antitumor Applications
Research on imidazotetrazines, which include derivatives of 1,2,3-triazoles, has shown promising results in the treatment of tumors. These compounds have been found to have curative activity against certain types of leukemia and may act as prodrugs for other effective cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Antioxidant Properties
Derivatives of 1,2,4-triazoles, including the 5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, have been studied for their antioxidant properties. New compounds in this category have shown notable antioxidant and antiradical activities, indicating their potential use in pharmaceuticals or food industries (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Mechanism of Action
The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific receptors involved . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy .
Environmental factors can also play a role in the action of these compounds. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets .
properties
IUPAC Name |
5-(4-chloroanilino)-N-[(4-chlorophenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-11-3-1-10(2-4-11)9-19-16(24)14-15(22-23-21-14)20-13-7-5-12(18)6-8-13/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSIBWIZFOJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.